Cas no 79067-06-4 (QUINOLINE, 1-ETHYL-1,2,3,4-TETRAHYDRO-6-[[4-(TRIFLUOROMETHYL)PHENYL]AZO]-)

QUINOLINE, 1-ETHYL-1,2,3,4-TETRAHYDRO-6-[[4-(TRIFLUOROMETHYL)PHENYL]AZO]- structure
79067-06-4 structure
Product name:QUINOLINE, 1-ETHYL-1,2,3,4-TETRAHYDRO-6-[[4-(TRIFLUOROMETHYL)PHENYL]AZO]-
CAS No:79067-06-4
MF:C18H18F3N3
MW:333.350834369659
CID:3524689
PubChem ID:2818361

QUINOLINE, 1-ETHYL-1,2,3,4-TETRAHYDRO-6-[[4-(TRIFLUOROMETHYL)PHENYL]AZO]- Chemical and Physical Properties

Names and Identifiers

    • QUINOLINE, 1-ETHYL-1,2,3,4-TETRAHYDRO-6-[[4-(TRIFLUOROMETHYL)PHENYL]AZO]-
    • 79067-06-4
    • DTXSID301039087
    • Quinoline, 1-ethyl-1,2,3,4-tetrahydro-6-[2-[4-(trifluoromethyl)phenyl]diazenyl]-
    • Inchi: InChI=1S/C18H18F3N3/c1-2-24-11-3-4-13-12-16(9-10-17(13)24)23-22-15-7-5-14(6-8-15)18(19,20)21/h5-10,12H,2-4,11H2,1H3
    • InChI Key: KGMFWDUVVPQHBX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 333.14528207Da
  • Monoisotopic Mass: 333.14528207Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28Ų
  • XLogP3: 5.5

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